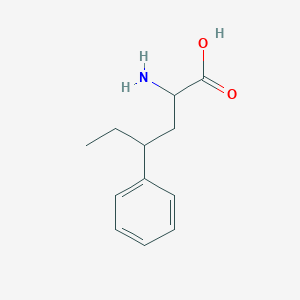

2-Amino-4-phenylhexanoic acid

Description

Significance of Unnatural Amino Acids in Organic Synthesis and Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-building blocks found in nature. highfine.com Their importance in organic synthesis and chemical biology is vast and continually expanding. UAAs serve as powerful tools for scientists to probe and manipulate biological systems in ways that are not possible with natural amino acids alone. highfine.com

In organic synthesis, UAAs are utilized as versatile chiral building blocks for the creation of complex molecules with specific stereochemistry. highfine.com Their diverse side chains and functional groups, which can include features like carbonyls, azides, and alkynes, allow for a wide range of chemical transformations and the construction of novel molecular architectures. highfine.com

Within chemical biology, the site-specific incorporation of UAAs into proteins has revolutionized the study of protein structure and function. acs.org This technique allows for the introduction of unique chemical handles into proteins, enabling precise modifications for applications such as antibody-drug conjugates and the development of novel biocatalysts with enhanced or altered activities. highfine.comacs.org The introduction of UAAs can also alter the physical and chemical properties of proteins, such as their stability at different pH levels and temperatures. highfine.com

Historical Context and Evolution of Phenyl-Substituted Amino Acid Studies

The study of phenyl-substituted amino acids has a rich history, rooted in the exploration of the natural amino acid phenylalanine. wikipedia.org Phenylalanine, with its simple phenylmethyl side chain, is a fundamental component of proteins and a key player in various biological processes. wikipedia.orgyoutube.com The term "phenyl" itself is derived from the Greek word "phaino," meaning "I bear light," a nod to the discovery of benzene (B151609) from the gas used in lighting. wikipedia.orgyoutube.com

Over time, chemists began to synthesize and investigate derivatives of phenylalanine and other amino acids containing phenyl groups. This exploration was driven by the desire to understand structure-activity relationships, develop new therapeutic agents, and create novel materials. wikipedia.org The phenyl group's hydrophobicity, rigidity, and ability to engage in various electronic interactions make it a valuable motif in medicinal chemistry and materials science. wikipedia.org The development of synthetic methodologies to create these "unnatural" phenyl-substituted amino acids has been a continuous area of research, evolving from classical multi-step procedures to more efficient and stereoselective modern techniques. technologynetworks.com

Scope and Research Imperatives for 2-Amino-4-phenylhexanoic acid

The specific focus on this compound stems from its unique combination of a chiral center at the alpha-carbon, a flexible hexanoic acid chain, and a phenyl group at the 4-position. This structure presents several research imperatives:

Stereoselective Synthesis: Developing efficient and highly stereoselective methods to synthesize the different stereoisomers of this compound is a primary goal. Control over the stereochemistry is crucial for its potential applications, as different isomers can exhibit vastly different biological activities.

Conformational Analysis: Understanding the conformational preferences of the flexible hexanoic acid chain and how the phenyl group influences its spatial arrangement is essential for designing molecules with specific binding properties.

Incorporation into Peptides and Peptidomimetics: Investigating the impact of incorporating this compound into peptide sequences is a key area of interest. This includes studying how it affects peptide structure, stability, and interaction with biological targets.

Medicinal Chemistry Applications: Exploring the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents is a significant research driver. Its structural features suggest potential for targeting a variety of biological pathways.

Materials Science: The phenyl group and the carboxylic acid functionality offer opportunities for the development of new polymers and materials with tailored properties.

The ongoing research into this compound is poised to contribute to a deeper understanding of the role of unnatural amino acids in chemistry and biology, and to unlock its potential for practical applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-amino-4-phenylhexanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-9(8-11(13)12(14)15)10-6-4-3-5-7-10/h3-7,9,11H,2,8,13H2,1H3,(H,14,15) |

InChI Key |

FOOIMJUGVGZOLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C(=O)O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Phenylhexanoic Acid

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of 2-Amino-4-phenylhexanoic acid provides a logical framework for devising synthetic routes by deconstructing the molecule into simpler, readily available precursors. amazonaws.com The primary disconnections are considered at bonds adjacent to the key functional groups—the carboxylic acid and the amine.

A logical and common disconnection is across the Cα-N bond, which suggests a precursor such as 2-oxo-4-phenylhexanoic acid. This α-keto acid could then be converted to the target amino acid through reductive amination. libretexts.org Another powerful strategy involves the disconnection of the Cα-Cβ bond. This approach points to the use of a glycine (B1666218) enolate equivalent, which can be alkylated with a suitable electrophile like 1-bromo-2-phenylbutane. A third potential disconnection at the C3-C4 bond could involve a conjugate addition reaction, for instance, of a phenylcuprate to an appropriate α,β-unsaturated ester.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Precursors | Synthetic Strategy |

| Cα-N | 2-Oxo-4-phenylhexanoic acid | Reductive Amination |

| Cα-Cβ | Glycine equivalent and 1-bromo-2-phenylbutane | Alkylation |

| C3-C4 | Phenylcuprate and an α,β-unsaturated hexenoate derivative | Conjugate Addition |

These fundamental retrosynthetic blueprints pave the way for the specific synthetic methodologies detailed in the subsequent sections.

Enantioselective Synthesis of this compound

Achieving enantiopurity is paramount for the application of this compound in biologically active compounds. Enantioselective synthesis can be accomplished through asymmetric catalysis, the deployment of chiral auxiliaries, or chemoenzymatic strategies.

Asymmetric catalysis represents an efficient and atom-economical pathway to enantiomerically enriched α-amino acids. A plausible strategy for synthesizing this compound is the asymmetric hydrogenation of a specifically designed α,β-unsaturated precursor. The use of a chiral rhodium or ruthenium complex as the catalyst can facilitate the stereoselective reduction of the double bond, thereby establishing the stereocenter at the α-carbon with high fidelity. libretexts.org

Alternatively, the asymmetric alkylation of a glycine enolate equivalent can be achieved using a chiral phase-transfer catalyst. This catalyst would create a chiral environment, directing the approach of the electrophile (e.g., 1-bromo-2-phenylbutane) to one face of the enolate, thus controlling the stereochemical outcome.

The use of chiral auxiliaries is a robust and well-established method for asymmetric synthesis. nih.gov In the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephenamine derivative, can be covalently attached to a simple precursor like glycine. nih.govnih.gov The steric influence of the auxiliary then governs the diastereoselective alkylation of the resulting enolate with an appropriate electrophile. The final step involves the cleavage of the auxiliary, which can often be recycled, to afford the enantiomerically enriched amino acid.

Table 2: Illustrative Chiral Auxiliary-Mediated Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1. Auxiliary Attachment | Glycine | Chiral Auxiliary (e.g., Evans Oxazolidinone) | Chiral glycinate (B8599266) derivative |

| 2. Alkylation | Chiral glycinate derivative, 1-bromo-2-phenylbutane | Strong base (e.g., LDA), low temperature | Diastereomerically enriched product |

| 3. Auxiliary Cleavage | Diastereomerically enriched product | Hydrolysis (e.g., LiOH, H₂O₂) | Enantiomerically enriched this compound |

This methodology offers excellent stereocontrol and the flexibility to synthesize either enantiomer by choosing the appropriate handedness of the chiral auxiliary. nih.gov

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to perform key synthetic transformations under mild and environmentally benign conditions. nih.govnih.gov For the synthesis of this compound, a dynamic kinetic resolution process utilizing a hydantoinase and a carbamoylase could be envisioned. nih.gov This would involve the enzymatic hydrolysis of a racemic hydantoin (B18101) precursor, leading to the selective formation of one enantiomer of the target amino acid.

Another powerful chemoenzymatic approach involves the use of a transaminase enzyme for the asymmetric amination of the 2-oxo-4-phenylhexanoic acid precursor. researchgate.net The selection of a specific transaminase with the desired substrate specificity and stereoselectivity is crucial for the success of this route.

Diastereoselective Synthesis of this compound

Given the presence of two stereocenters in this compound, controlling the relative stereochemistry (diastereoselectivity) is a critical synthetic challenge.

A substrate-controlled approach can be employed where an existing stereocenter in a chiral starting material dictates the stereochemical outcome of a subsequent reaction. For example, the diastereoselective reduction of a chiral α-amino-β-keto ester precursor can be used to set the stereochemistry of the β-hydroxyl group relative to the α-amino group, which can then be further manipulated to the target structure. nih.gov

Reagent-controlled diastereoselection offers another avenue, where an external chiral reagent or catalyst directs the formation of the new stereocenters. An example would be an asymmetric Michael addition reaction where a chiral catalyst orchestrates the addition of a nucleophile to an α,β-unsaturated system, thereby controlling the formation of two adjacent stereocenters simultaneously.

Green Chemistry Approaches to this compound Synthesis

Incorporating the principles of green chemistry into the synthesis of this compound is essential for developing sustainable manufacturing processes. Biocatalysis, as highlighted in the chemoenzymatic routes, is a cornerstone of green chemistry, as enzymes typically operate in aqueous environments at ambient temperature and pressure. csic.es

The use of catalytic methods, in general, is preferred over stoichiometric reactions as they minimize waste generation. The choice of solvent is also a key consideration. The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ethanol, or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis.

Total Synthesis of Specific Stereoisomers of this compound

The creation of specific stereoisomers of this compound hinges on synthetic strategies that can introduce chirality in a controlled manner at both the C2 (α-carbon) and C4 positions. Key approaches that have been developed for the asymmetric synthesis of α-amino acids can be adapted for this purpose. These include the alkylation of chiral glycine enolate equivalents, diastereoselective additions to chiral precursors, and enzymatic methods that can differentiate between stereoisomers.

One of the well-established methods for the asymmetric synthesis of α-amino acids is the Schöllkopf bis-lactim ether method. scielo.brdrugfuture.comwikipedia.org This approach utilizes a chiral auxiliary, typically derived from valine, to direct the stereoselective alkylation of a glycine unit. scielo.brwikipedia.org The general mechanism involves the formation of a cyclic dipeptide from glycine and (R)- or (S)-valine, which is then converted to a bis-lactim ether. Deprotonation of the glycine's prochiral α-carbon creates a carbanion. The steric bulk of the valine's isopropyl group shields one face of this anion, leading to a highly diastereoselective alkylation when reacted with an appropriate electrophile. scielo.br For the synthesis of this compound, the required electrophile would be a 1-halo-2-phenylbutane derivative. Subsequent acidic hydrolysis cleaves the chiral auxiliary, yielding the desired α-amino acid methyl ester with high enantiomeric excess. scielo.br By selecting the appropriate enantiomer of the valine auxiliary and the 1-halo-2-phenylbutane, each of the four stereoisomers of this compound can theoretically be synthesized.

Another powerful strategy involves the use of Evans chiral auxiliaries. harvard.edu These oxazolidinone-based auxiliaries are acylated with a propionyl group, and the resulting imide is enolized. The chiral auxiliary directs the subsequent alkylation to occur from a specific face, thereby controlling the stereochemistry at the α-carbon of the resulting carboxylic acid derivative. For the synthesis of this compound, this would involve the alkylation of a chiral N-acyloxazolidinone with a suitable 2-phenylbutyl halide. The stereochemistry at the C4 position of the alkylating agent would determine the final diastereomer. After the alkylation step, the chiral auxiliary can be cleaved to reveal the carboxylic acid, and the amino group can be introduced via standard transformations.

Enzymatic methods offer a highly selective alternative for obtaining specific stereoisomers. researchgate.netresearchgate.netnih.gov One such approach is the kinetic resolution of a racemic mixture of the amino acid. researchgate.netnih.gov In this process, an enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic mixture of this compound esters, allowing for the separation of the acylated and unacylated forms. Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired stereoisomer. nih.gov Transaminases can also be employed for the asymmetric synthesis of amino acids from their corresponding α-keto acids. researchgate.net

The following table summarizes the key aspects of these synthetic methodologies:

Interactive Data Table: Stereoisomers

| Synthetic Methodology | Key Principle | Starting Materials (General) | Key Reagents | Stereocontrol |

| Schöllkopf Bis-Lactim Ether Synthesis | Diastereoselective alkylation of a chiral glycine enolate equivalent. scielo.brwikipedia.org | Glycine, (R)- or (S)-Valine, 1-halo-2-phenylbutane | n-Butyllithium, Alkylating agent | Chiral auxiliary directs alkylation. scielo.br |

| Evans Chiral Auxiliary Method | Diastereoselective alkylation of a chiral imide enolate. harvard.edu | Chiral oxazolidinone, Propionyl halide, 2-phenylbutyl halide | Strong base (e.g., LDA), Alkylating agent | Chiral auxiliary directs alkylation. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. researchgate.netnih.gov | Racemic this compound or derivative | Lipase, Acyl donor (for acylation) | Enzyme stereoselectivity. |

| Enzymatic Asymmetric Synthesis | Enzyme-catalyzed conversion of a prochiral substrate. researchgate.net | 2-Oxo-4-phenylhexanoic acid | Transaminase, Amino donor | Enzyme stereoselectivity. |

Stereochemical Characterization and Enantiopurity Assessment of 2 Amino 4 Phenylhexanoic Acid

Advanced Chromatographic Techniques for Chiral Resolution

Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers of amino acids, either directly or after derivatization.

Direct Separation: Direct analysis on a CSP is often preferred as it simplifies sample preparation. sigmaaldrich.com For polar, zwitterionic compounds like amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com These phases possess ionic groups compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating underivatized amino acids. sigmaaldrich.com Another class of effective CSPs for free amino acids are zwitterionic phases, which combine anion- and cation-exchangers in a single support, enabling enantioseparation through a synergistic double ion-pairing process. chiraltech.com

Indirect Separation: An alternative approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). This method is discussed in more detail in section 3.3.

The separation of aromatic amino acids, structurally similar to 2-Amino-4-phenylhexanoic acid, has been successfully demonstrated using various HPLC methods. For instance, two-dimensional HPLC, coupling an achiral and a chiral column, has been used to separate phenylalanine and tryptophan enantiomers. nih.gov

Below is a table summarizing typical HPLC conditions applicable for the chiral resolution of this compound, based on methods for similar compounds.

| Parameter | Direct Analysis on Zwitterionic CSP chiraltech.com | Direct Analysis on Glycopeptide CSP sigmaaldrich.com |

| Column | CHIRALPAK® ZWIX(+) | Astec® CHIROBIOTIC® T |

| Mobile Phase | Methanol (B129727)/Acetonitrile/Water (49/49/2, v/v/v) | Methanol/Water with 0.1% Formic Acid |

| Additives | 50mM Formic Acid + 25mM Diethylamine | Not specified |

| Flow Rate | Typically 1.0 mL/min | Typically 1.0 mL/min |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | LC-MS compatible |

| Principle | Zwitterionic ion-exchange | Inclusion, H-bonding, dipole-dipole, steric repulsion |

Gas Chromatography with Chiral Stationary Phases

Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. For non-volatile amino acids like this compound, derivatization is a prerequisite to increase volatility and thermal stability. A common two-step derivatization involves esterification of the carboxyl group (e.g., with isopropanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).

The resulting volatile derivatives are then separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are frequently used for this purpose. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized amino acid enantiomers and the chiral cavities of the cyclodextrin. The different stabilities of these complexes lead to different retention times, allowing for separation and quantification.

| Parameter | Typical Conditions for Derivatized Amino Acids |

| Derivatization | 1. Esterification (e.g., HCl in Isopropanol) 2. Acylation (e.g., Trifluoroacetic Anhydride) |

| Column | Chirasil-Val or other cyclodextrin-based CSPs |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Gradient elution, e.g., 80°C to 190°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Spectroscopic Methods for Absolute Configuration Determination

While chromatographic techniques excel at separating and quantifying enantiomers, spectroscopic methods are crucial for determining the absolute configuration (i.e., the R or S designation) of a chiral molecule.

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, produces a characteristic CD spectrum with positive or negative bands. The sign and intensity of these bands are directly related to the three-dimensional arrangement of atoms around the chromophore.

For aromatic amino acids like this compound, the phenyl group acts as a chromophore. The CD spectrum is sensitive to the molecule's conformation and absolute configuration. nih.gov By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be unambiguously assigned. Studies on phenylalanine have shown that amino acids can exhibit unique CD patterns that are dependent on concentration, reflecting their structural self-assembly. nih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. jasco-global.com An advantage of VCD is that all molecules have IR absorptions, meaning a specific chromophore is not required. jasco-global.com It provides rich structural information, as a VCD spectrum typically contains numerous bands, each corresponding to a specific vibrational mode of the molecule.

The VCD spectra of enantiomers are mirror images. jasco-global.com Similar to CD, the absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the spectrum calculated for one of its enantiomers using density functional theory (DFT). This technique has been successfully applied to determine the absolute configuration of various amino acids, including those with aromatic side chains like phenylalanine. nih.gov

| Method | Principle | Application to this compound |

| CD Spectroscopy | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | The phenyl chromophore allows for analysis. The experimental spectrum is compared to quantum chemical calculations to assign absolute configuration. |

| VCD Spectroscopy | Differential absorption of left and right circularly polarized IR light at vibrational transition frequencies. | Provides a detailed fingerprint of the molecule's stereochemistry. Absolute configuration is determined by comparing experimental and calculated spectra. |

Derivatization Strategies for Diastereomeric Analysis (e.g., Marfey's method)

An effective strategy for determining the enantiomeric composition and, indirectly, the absolute configuration of amino acids is through derivatization with a chiral agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated and quantified using standard achiral chromatography, typically reversed-phase HPLC. nih.govspringernature.com

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is one of the most widely used chiral derivatizing agents for amino acids. nih.gov The primary amine of the amino acid analyte (e.g., D- and L-2-Amino-4-phenylhexanoic acid) undergoes a nucleophilic aromatic substitution reaction with the FDAA. nih.gov This reaction yields a pair of diastereomers (L-FDAA-D-amino acid and L-FDAA-L-amino acid).

These diastereomeric derivatives can then be separated by reversed-phase HPLC and detected by their strong UV absorbance at around 340 nm. nih.gov Generally, the L-D diastereomer elutes later than the L-L diastereomer due to differences in their interaction with the stationary phase. By comparing the retention time of the derivatized sample with that of derivatized D- and L-amino acid standards, the enantiomeric identity and purity can be determined. Reviews and studies have established Marfey's method as a reliable and sensitive tool for the analysis of a wide variety of proteinogenic and non-proteinogenic amino acids. nih.govnih.gov

| Step | Description |

| 1. Derivatization | The racemic amino acid is reacted with Marfey's reagent (L-FDAA) in a bicarbonate buffer at a slightly elevated temperature. youtube.com |

| 2. Quenching | The reaction is stopped by the addition of acid (e.g., HCl). youtube.com |

| 3. HPLC Analysis | The resulting diastereomer mixture is injected onto a standard reversed-phase (e.g., C18) HPLC column. |

| 4. Separation | The L-L and L-D diastereomers are separated using a gradient elution, typically with an acetonitrile/water mobile phase containing an acid modifier like trifluoroacetic acid (TFA). |

| 5. Detection & Quant. | Detection is performed by UV-Vis at ~340 nm. The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two diastereomers. |

Crystallographic Analysis of Diastereomeric Salts for Stereochemical Assignment

The crystallographic analysis would yield precise data regarding the unit cell dimensions, space group, and the atomic coordinates of the crystal lattice. This information allows for the construction of a three-dimensional model of the diastereomeric salt, unequivocally showing the spatial arrangement of the atoms of the this compound molecule relative to the known configuration of the chiral resolving agent.

A hypothetical data table for such an analysis is presented below. This table illustrates the type of information that would be obtained from a successful crystallographic study.

Hypothetical Crystallographic Data for the Diastereomeric Salt of (R)-2-Amino-4-phenylhexanoic acid with (R,R)-Tartaric Acid

| Parameter | Hypothetical Value |

| Empirical Formula | C16H23NO8 |

| Formula Weight | 357.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 15.32 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1634.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor | < 0.05 |

The determination of the absolute configuration from this data would be confirmed by the Flack parameter, which should be close to zero for the correct enantiomer. The detailed analysis of bond lengths and angles within the crystal structure would further validate the assigned stereochemistry.

In the absence of specific published research detailing the crystallographic analysis of diastereomeric salts of this compound, the above serves as a representation of the established methodology and the nature of the data that would be generated in such a study. The research findings would be centered on the successful resolution and the unequivocal assignment of the absolute configuration of the stereoisomers of this compound.

Chemical Transformations and Functionalization of 2 Amino 4 Phenylhexanoic Acid

Derivatization at the Amino Group

The primary amino group in 2-amino-4-phenylhexanoic acid is a key site for a variety of chemical modifications, most notably N-acylation. This reaction involves the attachment of an acyl group to the nitrogen atom, forming an amide bond. N-acylation is a fundamental transformation in peptide synthesis and is also used to introduce diverse functional groups that can modulate the biological activity and physicochemical properties of the parent molecule. researchgate.netresearchgate.net

A range of acylating agents can be employed for this purpose, including acid chlorides, acid anhydrides, and activated esters. researchgate.netlibretexts.org The choice of reagent and reaction conditions can be tailored to achieve specific outcomes, such as high yields and the preservation of stereochemical integrity at the chiral center. researchgate.net Enzymatic methods for N-acylation are also gaining prominence as they offer high selectivity and operate under mild, environmentally friendly conditions. nih.govnih.gov For instance, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the N-acylation of various L-amino acids with good conversion rates, a strategy that could be applicable to this compound. nih.gov

Common N-acylation reactions applicable to this compound are summarized in the table below.

| Acylating Agent | Reaction Conditions | Product | Reference |

| Acid Chloride (e.g., Acetyl Chloride) | Basic conditions | N-Acetyl-2-amino-4-phenylhexanoic acid | libretexts.org |

| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Basic conditions | N-Acetyl-2-amino-4-phenylhexanoic acid | libretexts.org |

| Activated Ester (e.g., HOBt ester) | Mild basic conditions | N-Acyl-2-amino-4-phenylhexanoic acid | researchgate.net |

| Fatty Acid (e.g., Lauric acid) | Enzymatic (Aminoacylase) | N-Lauroyl-2-amino-4-phenylhexanoic acid | nih.govnih.gov |

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another versatile handle for chemical modification, with esterification being a primary example. Esterification involves the conversion of the carboxylic acid into an ester, which can serve as a protecting group in peptide synthesis or modulate the compound's pharmacokinetic profile. libretexts.orgresearchgate.net

Standard methods for the esterification of amino acids, which are readily applicable to this compound, include reaction with an alcohol in the presence of an acid catalyst, such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. nih.govgoogle.com A particularly convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which provides good to excellent yields of the corresponding methyl ester hydrochloride. nih.gov The use of ionic liquids as reaction media has also been explored for the esterification of unprotected amino acids, offering a mild and rapid alternative to traditional methods. researchgate.net

The following table outlines common esterification methods for amino acids.

| Reagent | Catalyst/Conditions | Product | Reference |

| Methanol | Trimethylchlorosilane (TMSCl) | This compound methyl ester | nih.gov |

| Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid | This compound alkyl ester | google.com |

| Alcohol | Chlorosulphonic Acid | This compound alkyl ester | google.com |

| Benzyl (B1604629) Chloride | Ionic Liquid (e.g., [dmim][CH3SO3]) | This compound benzyl ester | researchgate.net |

Transformations of the Phenyl Side Chain

The phenyl ring of this compound offers a platform for a variety of functionalization reactions, which can significantly alter the molecule's properties. While the phenyl group is generally resistant to oxidation and reduction, it can undergo electrophilic aromatic substitution and modern transition-metal-catalyzed C-H functionalization reactions. wikipedia.org

Recent advances in catalysis have enabled the site-selective functionalization of the C-H bonds of the phenyl ring in phenylalanine derivatives. rsc.orgnih.gov These methods, which often utilize a directing group strategy, allow for the introduction of various substituents, including acyl, alkenyl, and alkynyl groups. rsc.orgnih.gov For example, palladium-catalyzed δ-C(sp²)–H acylation of phenylalanine-containing peptides with aldehydes has been demonstrated, offering a novel route to non-proteogenic acylated peptide analogues. rsc.org Similarly, palladium-catalyzed olefination and alkynylation of phenylalanine residues have been achieved. nih.gov These strategies could potentially be adapted for the functionalization of the phenyl ring in this compound.

Furthermore, direct fluorination of the phenyl ring in phenylalanine has been accomplished, highlighting the potential for introducing fluorine atoms to modulate the compound's biological activity. nih.gov

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Reference |

| C(sp²)–H Acylation | Palladium Catalyst / Aldehyde | Acyl group | rsc.org |

| C(sp²)–H Olefination | Palladium Catalyst / Alkene | Alkenyl group | nih.gov |

| C(sp²)–H Alkynylation | Palladium Catalyst / Alkyne | Alkynyl group | nih.gov |

| Electrophilic Fluorination | [18F]AcOF | Fluorine | nih.gov |

Regioselective and Stereoselective Functionalization Strategies

Controlling regioselectivity and stereoselectivity is paramount when functionalizing a molecule with multiple reactive sites and chiral centers like this compound.

Regioselective functionalization often relies on the use of protecting groups to block certain reactive sites while allowing others to react. For instance, the amino group can be protected with a suitable group (e.g., Boc or Fmoc) to allow for selective modification of the carboxylic acid or the phenyl ring. Photocatalytic methods are also emerging for the tunable α-functionalization of amines. nih.gov

Stereoselective synthesis is crucial for obtaining enantiomerically pure derivatives of this compound. This can be achieved through several approaches, including the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. nih.govlibretexts.org For example, the enantioselective synthesis of α-amino acids can be accomplished through the reductive amination of α-keto acids using a chiral catalyst. libretexts.org Asymmetric transamination using transaminases is another powerful biocatalytic method for producing enantiomerically pure amino acids. researchgate.net

For the functionalization of the side chain, stereoselective methods have been developed for related systems. For example, palladium-catalyzed C(sp³)–H arylation has been used for the stereospecific functionalization of proline derivatives. acs.org Such strategies could inspire the development of stereoselective methods for modifying the side chain of this compound.

| Strategy | Approach | Application | Reference |

| Regioselective | Protecting Groups (e.g., Boc, Fmoc) | Selective modification of carboxylic acid or phenyl ring | General Principle |

| Photocatalysis | Tunable α-functionalization of the amino group | nih.gov | |

| Stereoselective | Chiral Catalysts | Enantioselective synthesis of α-amino acid derivatives | libretexts.org |

| Enzymatic Transformation (e.g., Transaminase) | Enantiomerically pure synthesis of amino acids | researchgate.net | |

| Chiral Auxiliaries | Diastereoselective synthesis | nih.gov |

2 Amino 4 Phenylhexanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids like 2-Amino-4-phenylhexanoic acid into peptide chains is a powerful strategy for developing novel therapeutic agents and research tools. These modifications can enhance proteolytic stability, modulate biological activity, and introduce unique conformational constraints.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. kennesaw.edumasterorganicchemistry.com The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comchempep.com The use of protecting groups for the α-amino group (commonly Fmoc or Boc) and reactive side chains is crucial for preventing unwanted side reactions. chempep.comnih.gov

The integration of this compound into a peptide sequence via SPPS would follow the standard protocol. The amino acid would first be N-α-protected, typically with an Fmoc group. The protected this compound is then activated using a coupling reagent, such as HATU or HBTU, and subsequently coupled to the free N-terminus of the resin-bound peptide. chempep.com The efficiency of the coupling reaction can be monitored using qualitative tests like the Kaiser test. kennesaw.edu Following successful coupling, the Fmoc protecting group is removed with a base, typically piperidine (B6355638) in DMF, to allow for the next amino acid to be added. chempep.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and deprotected using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. kennesaw.edupeptide.com

| Synthesis Stage | Key Reagents and Steps |

| Resin Preparation | Swelling of the resin (e.g., Rink amide resin) in a suitable solvent like DMF. kennesaw.edu |

| Deprotection | Removal of the Fmoc group from the resin or the growing peptide chain using a solution of piperidine in DMF. kennesaw.educhempep.com |

| Amino Acid Coupling | Activation of Fmoc-protected this compound with a coupling agent (e.g., HATU, HBTU, DIC) and an additive (e.g., HOBt, Oxyma), followed by reaction with the deprotected N-terminus of the resin-bound peptide. kennesaw.educhempep.com |

| Washing | Thorough washing of the resin with solvents like DMF and DCM after deprotection and coupling steps to remove excess reagents and byproducts. peptide.com |

| Cleavage | Treatment of the final peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, TIPS), to release the peptide from the solid support and remove side-chain protecting groups. kennesaw.edu |

This table outlines the general steps for incorporating this compound into a peptide using Fmoc-based Solid-Phase Peptide Synthesis.

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis. nih.gov In this approach, the coupling reactions are carried out in a homogenous solution. The incorporation of this compound in solution-phase synthesis requires careful selection of protecting groups to ensure regioselective peptide bond formation and to minimize racemization. nih.gov

A common strategy involves protecting the N-terminus of this compound (e.g., with a Boc or Cbz group) and the C-terminus of the coupling partner (e.g., as a methyl or benzyl (B1604629) ester). The coupling is then mediated by a reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. nih.gov Purification after each step is typically achieved by extraction or crystallization.

The introduction of unnatural amino acids is a key strategy in the design of peptidomimetics with improved pharmacological properties. The phenyl group in this compound can engage in hydrophobic interactions within protein binding pockets, potentially enhancing binding affinity and selectivity.

Unnatural amino acids are frequently used to create peptides with enhanced stability against enzymatic degradation. researchgate.net The synthesis of peptides containing structurally similar unnatural amino acids, such as 2-amino-4-ethylhexanoic acid, has been shown to influence the activity of proteases like chymotrypsin. researchgate.netresearchgate.net By analogy, incorporating this compound could lead to peptides with altered substrate specificity or inhibitory activity.

Furthermore, derivatives of amino acids with similar chain lengths and phenyl groups, such as 4-amino-3-hydroxy-5-phenylpentanoic acid, have been successfully incorporated into potent HIV protease inhibitors. acs.org This suggests that this compound could serve as a valuable scaffold for the development of novel protease inhibitors, where the phenyl group can occupy a key hydrophobic pocket of the enzyme's active site.

| Application Area | Rationale for using this compound | Potential Outcome |

| Unnatural Peptides | Introduce novel structural constraints and hydrophobicity. | Enhanced proteolytic stability, altered receptor binding affinity. |

| Protease Inhibitors | The phenyl group can mimic the side chain of natural amino acids like phenylalanine, fitting into hydrophobic pockets of the enzyme active site. | Potent and selective inhibition of target proteases. |

This table summarizes the potential applications of this compound in the design of unnatural peptides and protease inhibitors.

Utility in the Construction of Macrocyclic Structures

Macrocycles are of great interest in drug discovery due to their unique combination of conformational rigidity and flexibility, which can lead to high binding affinity and selectivity. nih.govepfl.ch Multicomponent reactions, such as the Ugi and Passerini reactions, have emerged as powerful tools for the rapid synthesis of diverse macrocyclic scaffolds. nih.gov

A synthetic strategy for constructing macrocycles could involve a five-step sequence starting with the ring-opening of a cyclic anhydride (B1165640) with a diamine to form an α-amino-ω-carboxylic acid. nih.gov This intermediate can then be further functionalized and ultimately cyclized. This compound could be incorporated into such a linear precursor. The final macrocyclization step could then be achieved through an intramolecular Ugi or Passerini reaction, yielding complex macrocyclic structures. nih.govnih.gov The presence of the phenyl group from the this compound residue would introduce a significant structural and functional element into the macrocyclic framework.

Precursor in Natural Product Synthesis Analogues

Natural products are a rich source of inspiration for the development of new drugs. The synthesis of natural product analogues, where specific structural motifs are altered, is a common strategy to improve their properties or to understand their mechanism of action. mdpi.comnih.gov Amino acetophenones, for instance, have been utilized as building blocks for the synthesis of analogues of natural products like flavones and aurones. mdpi.com

In a similar vein, this compound can serve as a chiral precursor for the synthesis of analogues of natural products that contain a phenylalanine or a similar aromatic residue. Its stereocenter can be used to control the stereochemistry of the final product. For example, it could be used in the synthesis of analogues of peptidic natural products, where its incorporation could lead to derivatives with enhanced biological activity or stability. nih.gov

Applications in the Design of Novel Organic Frameworks and Materials

The self-assembly properties of amino acids and peptides make them attractive building blocks for the construction of novel organic frameworks and materials. While specific research on the use of this compound in this context is limited, the general principles of using amino acids in materials science can be extrapolated.

For instance, macrocyclic ionic liquids have been synthesized using amino acid residues, such as glycine (B1666218) and L-phenylalanine, attached to a thiacalix nih.govarene scaffold. mdpi.com These materials exhibit interesting thermal properties that are influenced by the conformation of the macrocyclic core and the nature of the amino acid residue. mdpi.com It is conceivable that this compound, with its phenyl group, could be incorporated into similar supramolecular structures, potentially leading to materials with unique properties for applications in areas like ion recognition or catalysis.

Development of Bioactive Compound Libraries Incorporating this compound

The integration of this compound into bioactive compound libraries is primarily driven by its potential to generate peptidomimetics and other novel heterocyclic structures. Peptidomimetics are compounds that mimic the structure and function of peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The unique stereochemistry and the phenylbutyl side chain of this compound can be systematically varied to explore a wide chemical space.

Detailed Research Findings:

While direct research detailing the synthesis of large combinatorial libraries using this compound is limited, the foundational techniques for such endeavors are well-established. Diversity-oriented synthesis, for instance, aims to create structurally diverse and complex molecules from a simple starting block. In this context, this compound can serve as a versatile scaffold. Its amino and carboxylic acid functionalities allow for the attachment of a wide array of chemical appendages, while the phenylbutyl side chain can be modified to influence lipophilicity and steric interactions.

The synthesis of such libraries would typically be performed on a solid support, which simplifies the purification of intermediates. The "split-and-pool" synthesis strategy is a powerful combinatorial method that allows for the creation of millions of compounds in a systematic manner. In a hypothetical library synthesis starting with this compound, the solid support would be divided into multiple portions, with each portion reacting with a different building block at the amino or carboxyl terminus. After each reaction step, the portions are recombined, mixed, and then split again for the next round of diversification. This process leads to a vast collection of individual compounds, each on its own resin bead.

Another powerful tool for generating molecular diversity is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to rapidly produce a complex α-acylamino carboxamide. By utilizing this compound as the amine or carboxylic acid component, a library of complex peptidomimetics can be efficiently synthesized. The other three components can be varied extensively, leading to a high degree of structural diversity in the final products.

The table below illustrates a hypothetical design for a combinatorial library based on the this compound scaffold, showcasing the potential for generating a large number of distinct compounds through the variation of different building blocks.

| Scaffold | Building Block Set A (R1) | Building Block Set B (R2) | Building Block Set C (R3) | Total Compounds |

| This compound | 50 Carboxylic Acids | 50 Amines | 50 Aldehydes | 125,000 |

This table demonstrates how a three-component diversification strategy around the this compound core can lead to a substantial library of 125,000 unique compounds. Each of these compounds would then be screened for biological activity against various targets.

The following interactive table provides a more detailed, albeit illustrative, example of how a small, focused library could be constructed using the Ugi reaction with this compound as the amine component.

| Ugi Reaction Component | Variation 1 | Variation 2 | Variation 3 |

| Amine | This compound | This compound | This compound |

| Carboxylic Acid | Acetic Acid | Benzoic Acid | Propionic Acid |

| Aldehyde | Formaldehyde | Benzaldehyde | Acetaldehyde |

| Isocyanide | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide |

| Resulting Product | Product 1 | Product 2 | Product 3 |

While the direct synthesis and screening of a comprehensive library based on this compound has not been prominently reported, the established principles of combinatorial chemistry and diversity-oriented synthesis provide a clear roadmap for its use as a valuable chiral building block in the generation of novel bioactive compound libraries. The structural uniqueness of this amino acid offers the potential to unlock new areas of chemical space and identify novel modulators of biological function.

Computational and Theoretical Studies on 2 Amino 4 Phenylhexanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of many-body systems. It is a common approach for predicting the physicochemical properties and reactivity of molecules. For amino acids, DFT can elucidate characteristics such as molecular orbital energies, electron density distribution, and electrostatic potentials.

While specific DFT studies on 2-Amino-4-phenylhexanoic acid are not readily found in the reviewed literature, the methodology has been successfully applied to other amino acids to understand their structure and reactivity. For instance, DFT has been used to obtain the true crystal structure of L-phenylalanine where other methods had failed wiley.com. DFT calculations are essential for determining molecular geometry and can accurately reproduce crystal structures for various organic molecules wiley.com. Studies on amino acids with polar uncharged side chains use DFT to investigate intermolecular interactions and correlate reduction-oxidation potentials to calculated molecular orbital energy levels semanticscholar.org. Furthermore, conceptual DFT can be used to study the potential of amino acids to act as corrosion inhibitors by analyzing their reactivity descriptors nih.gov.

A typical DFT study on an amino acid would involve optimizing the molecule's geometry to find its most stable conformation (ground state). From this, various electronic properties can be calculated.

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally implies higher chemical reactivity. It would indicate the molecule's potential to participate in chemical reactions. |

| Electron Density | The probability of finding an electron at a particular point in space around the molecule. | Reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Electrostatic Potential | The force experienced by a positive point charge at any given location around the molecule. | Helps predict and understand intermolecular interactions, such as hydrogen bonding and docking with receptor sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility in various solvents and its interaction with polar molecules like water. semanticscholar.org |

A DFT analysis on this compound would provide fundamental insights into its chemical behavior, stability, and the nature of its interactions with other molecules.

Conformational Analysis and Molecular Dynamics Simulations

The biological function and interaction of a molecule are critically dependent on its three-dimensional shape or conformation. This compound, with its rotatable single bonds, can adopt numerous conformations.

Conformational Analysis aims to identify the stable (low-energy) conformations of a molecule and the energy barriers between them. This is often done by systematically rotating bonds and calculating the energy of each resulting structure.

Molecular Dynamics (MD) Simulations provide a more dynamic picture. MD simulates the movement of atoms and molecules over time based on classical mechanics. For a molecule like this compound, an MD simulation would typically place it in a simulated environment (e.g., a box of water molecules) and calculate the forces on each atom, then update their positions and velocities over a series of small time steps. This generates a trajectory of the molecule's motion, revealing its flexibility, conformational preferences, and interactions with its environment.

While specific MD studies on this compound are not found, extensive MD simulations have been performed on the twenty encoded amino acids to create libraries of their dynamic properties using various force fields like AMBER and CHARMM researchgate.net. Such simulations generate Ramachandran plots (for the peptide backbone torsion angles Φ and ψ) that show the most likely conformations researchgate.net. For non-standard amino acids, MD-derived features can be developed to improve machine learning models for predicting peptide structures idrblab.net. The topology for similar molecules, such as (2S)-2-amino-4-phenylbutanoic acid, has been generated for use in MD simulations with force fields like OPLS-AA ligandbook.org.

Table 2: Information Gained from MD Simulations

| Parameter | Description | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecule's conformation. A low, stable RMSD suggests it maintains a consistent structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom or residue from its average position. | Highlights the flexible regions of the molecule, such as the phenyl and hexanoic acid side chains. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate whether the molecule is adopting a more extended or a more folded conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insight into the molecule's interaction with its environment and which parts are exposed for potential binding. |

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule determine its activity.

In a QSAR study, researchers first calculate a set of numerical values, known as molecular descriptors, for a group of chemically related compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Then, a mathematical model is built to correlate these descriptors with the observed biological activity.

No QSAR studies specifically on this compound derivatives were identified in the available literature. However, the methodology is widely used. For example, QSAR studies have been performed on phenylmethyl phenoxy propyl amino propanoic acid derivatives to explore their role as inhibitors of leukotriene A4 hydrolase nih.gov. Another study successfully modeled the inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives against matrix metalloproteinases using 2D autocorrelation descriptors nih.gov.

A hypothetical QSAR study on a series of this compound derivatives would involve:

Synthesizing and testing a series of derivatives with modifications (e.g., substitutions on the phenyl ring).

Calculating molecular descriptors for each derivative.

Developing a mathematical equation that links the descriptors to the measured activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Rotatable Bonds | Simple counts of atoms, bonds, or molecular weight. idrblab.net |

| Topological | Balaban J index, Wiener path number | Characterize the atomic connectivity and branching of the molecule. idrblab.net |

| Geometric | Molecular surface area, Molecular volume | Describe the 3D size and shape of the molecule. |

| Physicochemical | LogP (octanol/water partition coefficient), Topological Polar Surface Area (TPSA) | Quantify properties like hydrophobicity and polarity. idrblab.net |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic properties of the molecule. |

A validated QSAR model for derivatives of this compound could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Docking and Ligand-Receptor Interaction Predictions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex nih.gov. The primary goal of docking is to predict the binding mode and affinity (strength of binding) of the ligand to the receptor.

The process involves:

Obtaining the 3D structures of both the ligand (e.g., a derivative of this compound) and the receptor protein.

Using a docking algorithm to explore many possible binding poses of the ligand within the receptor's active site.

Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating better binding.

While no docking studies have been published for derivatives of this compound, this technique is a cornerstone of modern drug discovery. For instance, docking studies have been used to identify potent inhibitors for leukotriene A4 hydrolase nih.gov and to predict the interaction of gallic acid derivatives with proteins involved in breast cancer nih.gov. These studies help elucidate how ligands interact with key amino acid residues in the protein's binding pocket through hydrogen bonds, hydrophobic interactions, and other forces nih.gov.

Table 4: Typical Output from a Molecular Docking Study

| Parameter | Description | Example |

| Binding Affinity / Docking Score | An estimation of the binding free energy, predicting the strength of the ligand-receptor interaction. | -9.2 kcal/mol |

| Predicted Inhibition Constant (Ki) | A calculated constant that indicates how potent a ligand is at inhibiting a target enzyme. | 2.5 µM |

| Binding Pose / Conformation | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | A visual 3D model showing the ligand in the binding pocket. |

| Key Interacting Residues | The specific amino acid residues in the receptor that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | Hydrogen bond with Ser-479; Hydrophobic interaction with Phe-211. |

For derivatives of this compound, molecular docking could be employed to screen a virtual library of compounds against a specific biological target, helping to prioritize which derivatives are most promising for synthesis and experimental testing.

Advanced Analytical Methodologies for 2 Amino 4 Phenylhexanoic Acid Research

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is a cornerstone in the analysis of amino acids, offering high sensitivity and structural information. For 2-Amino-4-phenylhexanoic acid, MS techniques are pivotal for confirming its molecular weight and determining its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing amino acids like this compound, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. ESI-MS is frequently coupled with liquid chromatography (LC) for the separation of the analyte from complex mixtures prior to detection.

In positive ionization mode, this compound readily forms a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion are used to induce fragmentation, providing key structural information. A common and principal fragmentation pathway for amino acids is the neutral loss of the carboxylic acid group as CO₂ and H₂O, or the loss of the entire formic acid group (HCOOH). acs.org This results in a characteristic product ion corresponding to the remainder of the molecule. This specific transition can be used for highly selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode.

Table 1: Predicted ESI-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Description |

| [M+H]⁺ | [M+H - 46]⁺ | HCOOH | Loss of formic acid from the carboxylic acid group. |

| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of water. |

| [M+H]⁺ | [M+H - 45]⁺ | COOH | Loss of the carboxyl radical. |

This table is based on general fragmentation patterns of amino acids and requires experimental verification for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is crucial for determining the elemental composition of this compound with a high degree of confidence. The exact mass measurement allows for the differentiation of the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas). For instance, an LC/TOF-MS method can provide mass accuracy that confirms the identity of an amino acid without relying solely on retention time and fragmentation data. researchgate.net This is particularly valuable in complex biological or synthetic samples where interferences are common.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Multi-Dimensional NMR Experiments

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and number of protons and carbons, multi-dimensional (2D) NMR experiments are necessary for complete and unambiguous signal assignment.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton spin systems along the hexanoic acid backbone.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons, showing couplings within an entire spin system. weebly.com For this compound, a TOCSY experiment would show correlations between the Hα proton and all other protons in the hexanoic acid chain, helping to differentiate them from the phenyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.net It is essential for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is critical for piecing the molecular structure together, for example, by showing a correlation from the benzylic protons on the hexanoic chain to the carbons of the phenyl ring.

Table 2: Hypothetical NMR Data for this compound

| Atom | Experiment | Expected Chemical Shift (ppm) | Key HMBC Correlations |

| Phenyl-H | ¹H NMR | ~7.1-7.3 | C=O (Carboxyl), Backbone-C |

| Hα (C2) | ¹H NMR | ~3.5-3.8 | C=O (Carboxyl), C3, C4 |

| Hγ (C4) | ¹H NMR | ~2.5-2.8 | C2, C3, C5, Phenyl-C |

| Backbone-C | ¹³C NMR | ~20-60 | Protons on adjacent carbons |

| Phenyl-C | ¹³C NMR | ~125-145 | Phenyl protons, Hγ |

| C=O (C1) | ¹³C NMR | ~175-180 | Hα |

Note: These are estimated chemical shift ranges and require experimental verification.

Chiral NMR Spectroscopy

Since this compound contains at least two stereocenters (at C2 and C4), it can exist as multiple stereoisomers. Enantiomers, being mirror images, have identical NMR spectra under normal (achiral) conditions. Chiral NMR spectroscopy is employed to differentiate and quantify these enantiomers. This is typically achieved by one of two methods:

Chiral Derivatizing Agents (CDAs): The amino acid enantiomers are reacted with a single enantiomer of a chiral agent (e.g., Mosher's acid or a Marfey's reagent analog) to form a mixture of diastereomers. acs.orgnih.govwikipedia.org These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. nih.gov

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR solvent, which forms transient, weak diastereomeric complexes with the enantiomers of the analyte. researchgate.netnih.gov This interaction is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of enantiomeric purity.

Spectrophotometric and Fluorometric Methods for Detection and Assay

Spectrophotometric and fluorometric methods provide sensitive and often high-throughput means of quantifying amino acids. These techniques typically rely on a chemical reaction that produces a colored or fluorescent product.

For this compound, which lacks a strong native chromophore or fluorophore (apart from the weak UV absorbance of the phenyl group), derivatization is essential.

Ninhydrin (B49086) Reaction (Spectrophotometry): The ninhydrin reaction is a classic method for the quantitative analysis of primary amino acids. vlabs.ac.in Ninhydrin reacts with the primary amino group of this compound upon heating to produce a deep purple compound known as Ruhemann's purple. weebly.comnih.gov The intensity of this color, measured by a spectrophotometer at approximately 570 nm, is directly proportional to the concentration of the amino acid. psu.edu This method is robust and widely used for determining total free amino acid content. researchgate.net

Fluorogenic Derivatization (Fluorometry): For higher sensitivity, fluorometric methods are employed. This involves derivatizing the amino acid with a fluorogenic reagent. Common reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative. jascoinc.com

Fluorescamine: Reacts rapidly with primary amines to form a fluorescent product, making it suitable for picomole-level detection. scilit.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with both primary and secondary amino acids to produce stable, highly fluorescent derivatives that can be easily separated and quantified by HPLC with fluorescence detection. researchgate.net

These derivatization strategies, coupled with chromatographic separation, enable the highly sensitive and selective quantification of this compound in various samples.

Exploration of 2 Amino 4 Phenylhexanoic Acid in Model Biological Systems

Investigation of Biochemical Pathways (excluding human clinical trials)

No studies were identified that have investigated the metabolic fate or the biochemical pathways influenced by 2-Amino-4-phenylhexanoic acid in any model organism. Research into how this compound is absorbed, distributed, metabolized, and excreted, or its effects on endogenous metabolic pathways, appears to be unpublished or not indexed in major scientific databases.

Enzyme Substrate or Inhibitor Analogues (in vitro studies)

There is no available data from in vitro studies to suggest that this compound acts as a substrate or an inhibitor for any specific enzyme. Typically, such studies would involve kinetic assays to determine parameters like the Michaelis constant (Km) or the inhibition constant (Ki), but no such data has been reported for this compound.

Studies on Interactions with Macromolecules (e.g., proteins, nucleic acids)

Information regarding the binding affinity or interaction of this compound with proteins, nucleic acids, or other biological macromolecules is not present in the available scientific literature. Techniques such as isothermal titration calorimetry, surface plasmon resonance, or co-immunoprecipitation are commonly used to investigate these interactions, but no such experimental results have been published for this specific amino acid derivative.

While research exists on structurally similar compounds, the unique chemical structure of this compound means that data from other molecules cannot be directly extrapolated. Further research is necessary to elucidate the biochemical and pharmacological properties of this compound.

Future Research Trajectories for 2 Amino 4 Phenylhexanoic Acid

Expanding Synthetic Diversity and Scalability

The future of 2-Amino-4-phenylhexanoic acid in various applications is intrinsically linked to the development of robust and versatile synthetic methodologies. A primary research trajectory will be the establishment of scalable and economically viable synthetic routes. Current methods for synthesizing unnatural amino acids, such as modifications of the Hell–Volhard–Zelinskii reaction followed by amination, could be optimized for this specific compound. libretexts.org This would involve the α-bromination of 4-phenylhexanoic acid and subsequent substitution with ammonia. libretexts.org

Furthermore, enantioselective synthesis will be crucial for elucidating the biological activities of individual stereoisomers. libretexts.org The use of chiral catalysts, such as rhodium(I) complexes with chiral diphosphine ligands, could enable the direct synthesis of the desired S or R enantiomer. libretexts.org

A significant area of future research will be the generation of a diverse library of this compound derivatives. This can be achieved by introducing various substituents on the phenyl ring or modifying the hexanoic acid backbone. Such a library would be invaluable for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the compound's properties for specific applications. Chemical synthesis provides the tools to create these non-natural amino acid derivatives with unique characteristics. amerigoscientific.com

Interactive Table: Potential Synthetic Strategies for this compound

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Modified Hell–Volhard–Zelinskii Reaction | α-Bromination of 4-phenylhexanoic acid followed by SN2 substitution with ammonia. libretexts.org | Utilizes readily available starting materials. | Optimization of reaction conditions for high yield and purity. |

| Enantioselective Synthesis | Use of chiral catalysts to produce a single enantiomer (S or R). libretexts.org | Allows for the study of stereospecific biological activities. | Development of efficient and selective catalysts. |

| Strecker Synthesis | A two-step procedure involving the reaction of an aldehyde, ammonia, and potassium cyanide, followed by hydrolysis. | A versatile method for the synthesis of α-amino acids. | Adaptation of the method for the specific steric and electronic properties of the starting materials. |

Unveiling Novel Biological and Catalytic Applications

The structural features of this compound, particularly the presence of a phenyl group on the side chain, suggest a range of potential biological activities. Future research should focus on a systematic screening of this compound and its derivatives for various therapeutic targets. Drawing parallels from other amino acid derivatives, potential areas of investigation include antimicrobial, antiviral, and anticancer activities. numberanalytics.comresearchgate.net For instance, some amino acid derivatives are being explored for their role in cancer therapy by targeting altered amino acid metabolism in cancer cells. amerigoscientific.com

The incorporation of this compound into peptides could lead to novel peptidomimetics with enhanced stability and biological activity. The unnatural side chain could confer resistance to enzymatic degradation, a common challenge in peptide-based drug development. Research into synthetic peptides with modified amino acids is an active area with applications in drug development. amerigoscientific.com

Beyond therapeutic applications, the catalytic potential of this compound and its metal complexes warrants investigation. Amino acids and their derivatives can act as ligands for transition metals, forming complexes with potential catalytic activities. researchgate.net These complexes could be explored as catalysts in asymmetric synthesis or other chemical transformations.

Advanced Materials Science Incorporations

The unique properties of this compound make it an attractive candidate for incorporation into advanced materials. The amino and carboxylic acid groups provide sites for polymerization, allowing for its integration into the backbone or as a pendant group in various polymers. This could lead to the development of novel biocompatible and biodegradable materials with tailored properties.

Future research could explore the use of this compound in the synthesis of functional polymers. The phenyl group can be functionalized to introduce specific properties, such as fluorescence or cross-linking capabilities. The incorporation of this amino acid could also enhance the thermal and mechanical properties of the resulting polymers. The development of new materials is a potential outcome of understanding the preservation mechanisms of natural biomolecules. dst.gov.in

Interdisciplinary Research Opportunities

The full potential of this compound will be best realized through interdisciplinary collaborations. The synergy between chemists, biologists, and materials scientists will be essential for a comprehensive exploration of its properties and applications. chemikailproteomics.com

Chemoproteomics, a field that combines chemistry and proteomics, offers a powerful platform for identifying the protein targets of this compound and its derivatives. chemikailproteomics.com This could provide valuable insights into its mechanism of action and guide the design of more potent and selective compounds.

Collaborations with materials scientists could lead to the development of novel "smart" materials that respond to specific biological stimuli. For example, polymers incorporating this compound could be designed to release a therapeutic agent in response to a particular enzyme or pH change. Such interdisciplinary research programs are at the forefront of developing innovative technologies for human diseases. chemikailproteomics.com

Interactive Table: Interdisciplinary Research Avenues

| Collaborating Field | Research Focus | Potential Outcomes |

|---|---|---|

| Biology/Pharmacology | Screening for biological activity and target identification. | Novel therapeutic agents. amerigoscientific.comnumberanalytics.com |

| Materials Science | Incorporation into polymers and other materials. | Advanced functional materials with tailored properties. |

| Chemical Biology | Development of chemical probes and tools to study biological processes. | A deeper understanding of cellular pathways. chemikailproteomics.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-phenylhexanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of structurally related amino acids often involves multi-step reactions with strict control of protecting groups and stereochemistry. For example, (2R,4R)-4-hydroxy-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)pyrrolidine (a related compound) is synthesized via nucleophilic addition using 1-phenyl-1-trimethylsiloxyethylene, followed by deprotection with TBAF and purification via silica gel chromatography . Key optimizations include adjusting reaction time, temperature (e.g., THF at reflux), and stoichiometry of nucleophiles. Yield improvements may require iterative testing of protecting groups (e.g., tert-butyldimethylsilyl) and catalysts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, in related pyrrolidine derivatives, NMR resolves signals for carbonyl carbons (e.g., 171.4–173.0 ppm for C4 and C6) and chiral centers . Infrared (IR) spectroscopy identifies functional groups like -NH (~3300 cm) and -COOH (~1700 cm). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides absolute stereochemistry. Ensure deuterated solvents (e.g., DO or DMSO-d) are used to avoid signal overlap.

Q. How should this compound be stored to maintain stability, and what are its key physicochemical properties?

- Methodological Answer : Store the compound in a desiccator at 2–8°C, protected from light and moisture, as amino acids are prone to hygroscopic degradation. Physicochemical properties like melting point (e.g., 196–201°C for p-aminophenylacetic acid analogs) and solubility in polar solvents (e.g., THF, DMSO) should be verified experimentally . Use thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions.

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical outcomes during the synthesis of this compound derivatives?